3-[4-(Trifluoromethoxy)phenyl]acrylamide 3-[4-(Trifluoromethoxy)phenyl]acrylamide
Brand Name: Vulcanchem
CAS No.: 259269-56-2
VCID: VC8464061
InChI: InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
SMILES: C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol

3-[4-(Trifluoromethoxy)phenyl]acrylamide

CAS No.: 259269-56-2

Cat. No.: VC8464061

Molecular Formula: C10H8F3NO2

Molecular Weight: 231.17 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethoxy)phenyl]acrylamide - 259269-56-2

CAS No. 259269-56-2
Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
IUPAC Name (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
Standard InChI InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
Standard InChI Key JJVOFARCSZCHEV-ZZXKWVIFSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)N)OC(F)(F)F
SMILES C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide, reflects its trans-configuration (EE-isomer) across the double bond (Figure 1). Key structural features include:

  • Trifluoromethoxy group: The -OCF3_3 substituent at the para position of the phenyl ring enhances electrophilicity and metabolic stability.

  • Acrylamide moiety: The α,β-unsaturated carbonyl system enables Michael addition reactions and polymerization.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS No.259269-56-2
Molecular FormulaC10H8F3NO2\text{C}_{10}\text{H}_8\text{F}_3\text{NO}_2
Molecular Weight231.17 g/mol
SMILESC1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F
InChI KeyJJVOFARCSZCHEV-ZZXKWVIFSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:

  • 1H^1\text{H} NMR: The vinyl protons (CH2=CH\text{CH}_2=\text{CH}-) appear as doublets at δ 6.2–6.8 ppm, while the amide proton (NH2\text{NH}_2) resonates near δ 5.5 ppm.

  • 19F^{19}\text{F} NMR: The trifluoromethoxy group shows a singlet at δ -58 ppm due to equivalent fluorine atoms.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]acrylamide typically involves a two-step process:

  • Friedel-Crafts Acylation: 4-(Trifluoromethoxy)benzaldehyde undergoes condensation with acryloyl chloride in the presence of Lewis acids (e.g., AlCl3_3) to form the α,β-unsaturated ketone intermediate.

  • Amination: The ketone intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to yield the acrylamide.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYield
SolventDichloromethane78%
Temperature0–5°C (Step 1); 60°C (Step 2)
CatalystAlCl3_3 (0.1 equiv)

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic trifluoromethoxy group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons.

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition above 250°C.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Strong absorption at 1680 cm1^{-1} (C=O stretch of amide).

  • Peaks at 1250 cm1^{-1} (C-F stretch) and 1150 cm1^{-1} (C-O-C of trifluoromethoxy).

Applications and Research Findings

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and anticancer agents. Its acrylamide group participates in nucleophilic attacks by cysteine residues in target proteins, enabling covalent binding.

Polymer Science

3-[4-(Trifluoromethoxy)phenyl]acrylamide copolymerizes with styrene or methyl methacrylate to yield fluorinated polymers with enhanced thermal stability and dielectric properties.

Table 3: Polymerization Performance

Monomer Ratio (Acrylamide:Styrene)Glass Transition Temp. (TgT_g)Dielectric Constant
1:3125°C2.8
1:198°C3.2

Agricultural Chemistry

Derivatives of this compound exhibit herbicidal activity against broadleaf weeds, with EC50_{50} values of 12–18 μM in Arabidopsis thaliana models.

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